molecular formula C18H21N3O2S2 B5730904 N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B5730904
M. Wt: 375.5 g/mol
InChI Key: NINFZWLOIVZQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a chemical compound that has been the subject of extensive scientific research. It is a piperazine-based compound that has been synthesized and studied for its potential use in various applications, including medicinal chemistry and drug development. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. Additionally, N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to exhibit antifungal activity by inhibiting the growth of various fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a safer option for use in cell culture and animal studies. However, one limitation of using N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous potential future directions for research on N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to explore the mechanisms of action and potential side effects of N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in vivo. Additionally, the synthesis method of N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide could be further optimized to improve the yield and purity of the final product. Finally, the development of new derivatives of N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide could lead to the discovery of compounds with even greater biological activities and therapeutic potential.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 4-methylphenylpiperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide and a primary amine to form the final compound, N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. N-(4-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-15-7-9-16(10-8-15)19-18(24)20-11-13-21(14-12-20)25(22,23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINFZWLOIVZQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide

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